Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ester functional group at the 3-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(6-methylpyridin-2-yl)-n-pyridin-4-ylquinazolin-4-amine, have been found to interact with the tgf-beta receptor type-1 .
Mode of Action
Similar compounds have been found to inhibit the tgf-beta receptor, thereby modulating the tgf-beta signaling pathway .
Biochemical Pathways
The tgf-beta signaling pathway, which is known to be affected by similar compounds, plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
Similar compounds have shown varied bioavailability and half-life across different species
Result of Action
Inhibition of the tgf-beta receptor by similar compounds can lead to changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation protocol. This method is rapid and operationally straightforward, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce the desired ester in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyridin-2-yl)-3-oxopropanoate: Similar structure but lacks the methyl group at the 6-position.
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with the methyl group at the 4-position.
Uniqueness
Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can result in different biological activities and chemical behaviors compared to its analogs .
Properties
IUPAC Name |
methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-3-5-8(11-7)9(12)6-10(13)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKAWYVHSIQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536328-47-8 |
Source
|
Record name | methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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